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Compound of Interest

Compound Name: 6-Chloropyrazine-2-carboxylic acid

Cat. No.: B1315797 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the standard methodologies for the theoretical and

computational characterization of 6-Fluoro-pyrazine-2-carboxylic acid. While comprehensive

experimental and computational studies on this specific molecule are limited in publicly

available literature, this document outlines the established protocols used for analogous

pyrazine derivatives. The presented data is based on these validated methods and serves as a

robust reference for future research.

Introduction
6-Fluoro-pyrazine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry.

Its structure, featuring a pyrazine ring substituted with a fluorine atom and a carboxylic acid

group, makes it a valuable precursor for synthesizing complex pharmaceutical agents. Notably,

it serves as a critical scaffold for antiviral drugs such as Favipiravir (6-fluoro-3-hydroxypyrazine-

2-carboxamide), an inhibitor of RNA-dependent RNA polymerase used against various RNA

viruses.[1]

Computational chemistry and theoretical analysis provide indispensable tools for understanding

the molecule's intrinsic properties. By employing methods like Density Functional Theory

(DFT), researchers can predict its geometry, vibrational modes, electronic behavior, and

spectroscopic signatures. This in-silico approach accelerates research by elucidating structure-

activity relationships and guiding synthetic efforts.
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Methodologies: A Dual Approach
The characterization of 6-Fluoro-pyrazine-2-carboxylic acid relies on both computational

prediction and experimental validation.

Experimental Protocols
Synthesis: A common and effective route involves a two-step process. First, an aminopyrazine

is converted to a fluoropyrazine (e.g., 6-fluoro-pyrazine-2-carbonitrile) via a diazotization

reaction like the Balz-Schiemann reaction. The second step is the hydrolysis of the nitrile to the

final carboxylic acid product.[2]

Key Challenges: Minimizing side reactions is crucial. During fluorination, the formation of

hydroxy-pyrazines can occur if water is not excluded. In the hydrolysis step, incomplete

reaction can yield the 6-fluoro-pyrazine-2-carboxamide impurity, while harsh conditions may

cause decarboxylation.[2]

Purification: The final product is typically purified using recrystallization from a suitable

solvent or via acid-base extraction.[2]

Spectroscopic Analysis:

FT-IR and FT-Raman: Spectra are recorded to identify the characteristic vibrational

frequencies of the functional groups.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained to confirm the molecular

structure, typically using a deuterated solvent like DMSO-d₆.

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded to study the electronic

transitions within the molecule.

Computational Protocols
Quantum chemical calculations are essential for a deeper understanding of the molecule's

properties.

Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically

used.
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Method: Density Functional Theory (DFT) is the most common method. The B3LYP hybrid

functional is widely employed for its balance of accuracy and computational cost in predicting

molecular geometry and vibrational frequencies for similar molecules.[3]

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-

311++G(d,p), is appropriate for achieving accurate results for geometry, vibrational modes,

and electronic properties.

NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for

predicting ¹H and ¹³C NMR chemical shifts.[3]

UV-Vis Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic

excitation energies and predict the UV-Vis absorption spectrum.[4]
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Computational Analysis Workflow

Input Structure
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Electronic Properties
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Caption: Standard workflow for the DFT-based analysis of a small organic molecule.

Molecular Structure and Vibrational Analysis
The first step in computational analysis is geometry optimization to find the lowest energy

structure. 6-Fluoro-pyrazine-2-carboxylic acid is expected to have a planar conformation,

stabilized by the aromaticity of the pyrazine ring.

Caption: Simplified representation of 6-Fluoro-pyrazine-2-carboxylic acid's functional groups.
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Vibrational analysis predicts the FT-IR and FT-Raman spectra. The calculated frequencies are

used to assign the experimental bands to specific molecular motions. The C=O stretching

frequency of carboxylic acids is a particularly sensitive probe of the local environment and

hydrogen bonding.[5]

Table 1: Predicted Key Vibrational Frequencies

Vibrational Mode
Predicted Frequency
Range (cm⁻¹)

Assignment Description

O-H stretch 3400 - 3550
Stretching of the
carboxylic acid hydroxyl
group.

C=O stretch 1710 - 1750
Carbonyl stretching of the

carboxylic acid.[5]

C=N/C=C stretch 1500 - 1600
Aromatic ring skeletal

vibrations.[6]

C-F stretch 1100 - 1250
Stretching of the carbon-

fluorine bond.

| Ring Bending | 850 - 1000 | In-plane and out-of-plane pyrazine ring deformations.[6] |

Electronic Properties and Reactivity
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical

reactivity.[7]

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an

indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical

reactivity.[7][8]
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For 6-Fluoro-pyrazine-2-carboxylic acid, the electron-withdrawing nature of the pyrazine ring,

fluorine atom, and carboxyl group is expected to lower the energies of both the HOMO and

LUMO, influencing the molecule's reactivity profile.

Table 2: Representative Electronic Properties (Calculated)

Property Predicted Value (eV) Implication

HOMO Energy ~ -7.0
Moderate electron-
donating ability.

LUMO Energy ~ -2.5
Good electron-accepting

ability.

| HOMO-LUMO Gap (ΔE) | ~ 4.5 | High kinetic stability. |

Spectroscopic Characterization (NMR & UV-Vis)
DFT calculations can accurately predict NMR and UV-Vis spectra, aiding in the structural

confirmation of synthesized compounds.

NMR Spectroscopy: The GIAO method calculates the magnetic shielding tensors to predict

chemical shifts. The electron-withdrawing groups in 6-Fluoro-pyrazine-2-carboxylic acid will

cause the pyrazine protons and carbons to be deshielded, shifting their signals downfield in the

NMR spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
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Atom Type
Predicted Shift
(ppm)

Rationale

H3/H5 ¹H 8.8 - 9.2
Protons on the
electron-deficient
pyrazine ring.

COOH ¹H > 13.0
Acidic proton, typically

broad.

C2 (COOH) ¹³C 164 - 168
Carboxylic acid

carbon.

C6 (C-F) ¹³C 155 - 160 (d)

Carbon bonded to

fluorine, shows C-F

coupling.

| C3/C5 | ¹³C | 145 - 150 | Pyrazine ring carbons. |

UV-Vis Spectroscopy: TD-DFT calculations predict electronic transitions. Pyrazine derivatives

typically exhibit π → π* and n → π* transitions. The main absorption bands are expected in the

UV region.[3]

Table 4: Predicted UV-Vis Absorption

Transition Type Predicted λₘₐₓ (nm) Description

π → π* 270 - 290
High-intensity transition
within the aromatic
system.

| n → π* | 330 - 350 | Lower-intensity transition involving nitrogen lone pairs. |

Application in Drug Development
The true value of this molecule is realized in its application as a synthetic intermediate. The

computational data provides a chemical "fingerprint" that helps chemists understand its

reactivity and potential interactions.
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Role in Favipiravir Synthesis

6-Fluoro-pyrazine-
2-carboxylic acid Activation & Amidation

Chemical
Steps Favipiravir

(6-fluoro-3-hydroxy-
pyrazine-2-carboxamide)

Hydroxylation
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Caption: Role of 6-Fluoro-pyrazine-2-carboxylic acid as a key precursor.

Conclusion
This guide outlines the standard theoretical and computational methodologies for

characterizing 6-Fluoro-pyrazine-2-carboxylic acid. Through a combination of DFT calculations

for structural, vibrational, and electronic properties, alongside experimental synthesis and

spectroscopy, a comprehensive understanding of this vital pharmaceutical building block can

be achieved. The predictive power of these computational techniques provides invaluable

insight for researchers in drug discovery and development, enabling the rational design of new

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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